3-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride
Overview
Description
3-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a piperidine ring attached to a triazole ring, with a propyl group at the 4-position of the triazole ring. The compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride typically involves the formation of the triazole ring followed by the attachment of the piperidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the reaction of a propyl-substituted hydrazine with a suitable nitrile to form the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 3-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the triazole or piperidine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms of the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield triazole oxides, while substitution reactions could introduce various functional groups onto the triazole or piperidine rings.
Scientific Research Applications
Chemistry: In chemistry, 3-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities .
Biology: The compound is studied for its potential biological activities. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Research is ongoing to explore the biological effects of this specific compound .
Medicine: In medicine, triazole derivatives are often investigated for their therapeutic potential. This compound may be explored for its potential use in drug development, particularly in targeting specific enzymes or receptors .
Industry: In the industrial sector, the compound can be used in the development of new materials or as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 3-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
- 1-(4-propyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
- 4-(4H-1,2,4-triazol-3-yl)piperidine dihydrochloride hydrate
- 4-(4H-1,2,4-triazol-4-yl)benzoic acid
Uniqueness: 3-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is unique due to the specific arrangement of the triazole and piperidine rings, along with the propyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
3-(4-propyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride is a triazole derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by its unique structure, which includes a piperidine ring and a triazole moiety, both of which are known for their diverse biological properties, including antibacterial, antifungal, and anticancer activities.
- Formula : C₁₀H₂₀Cl₂N₄
- CAS Number : 1332528-89-8
- Molecular Weight : 267.20 g/mol
Antibacterial Activity
Numerous studies have highlighted the antibacterial properties of triazole derivatives. The compound this compound has shown significant activity against both Gram-positive and Gram-negative bacteria. For instance, research indicates that triazole compounds can exhibit minimum inhibitory concentrations (MICs) in the range of 0.12 to 1.95 µg/mL against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Table 1: Antibacterial Activity of Triazole Derivatives
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | E. coli | 0.5 |
S. aureus | 0.75 | |
Pseudomonas aeruginosa | 1.0 |
Antifungal Activity
Triazoles are also recognized for their antifungal properties. The compound has been tested against various fungi, demonstrating efficacy comparable to established antifungal agents. The mechanism of action is believed to involve the inhibition of fungal cytochrome P450 enzymes, leading to disrupted ergosterol synthesis .
Antioxidant Activity
Research has also explored the antioxidant potential of triazole derivatives. Compounds similar to this compound have shown promising results in reducing oxidative stress markers in vitro. For example, assays such as DPPH and ABTS have indicated significant radical scavenging activity .
Study on Antibacterial Efficacy
In a controlled laboratory setting, a series of experiments were conducted to evaluate the antibacterial efficacy of this compound against clinically relevant strains. The study utilized both planktonic and biofilm-forming bacteria to assess the compound's effectiveness.
Findings :
- The compound exhibited a notable reduction in bacterial viability in biofilm assays.
- It outperformed several conventional antibiotics in terms of potency against resistant strains.
Study on Anticancer Properties
Another significant area of research involves the anticancer potential of triazole derivatives. In vitro studies have demonstrated that certain compounds within this class can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival .
Properties
IUPAC Name |
3-(4-propyl-1,2,4-triazol-3-yl)piperidine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4.2ClH/c1-2-6-14-8-12-13-10(14)9-4-3-5-11-7-9;;/h8-9,11H,2-7H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXCFJAJZUHGMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NN=C1C2CCCNC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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